Lipophilicity Modulation vs. Primary Amine Analog
The target compound is predicted to exhibit moderately higher lipophilicity than its primary amine counterpart, 3-amino-1,1-dioxo-thietane-3-carboxylic acid, due to N-methylation. This influences passive membrane permeability and CNS penetration potential, a critical factor when selecting fragments for neurological targets [1].
| Evidence Dimension | Predicted logD (pH 7.4) / Hydrogen-bond donor count |
|---|---|
| Target Compound Data | Predicted logD approximately -2.8; 2 H-bond donors (secondary amine, carboxylic acid) |
| Comparator Or Baseline | 3-Amino-1,1-dioxo-thietane-3-carboxylic acid: predicted logD approximately -3.2; 3 H-bond donors (primary amine, carboxylic acid) |
| Quantified Difference | Δ logD ≈ +0.4 log units; one fewer H-bond donor |
| Conditions | In silico prediction using consensus logD models (ALOGPS, XLOGP3) for protonated species at pH 7.4 |
Why This Matters
The increased lipophilicity and reduced hydrogen-bond donor count of the N-methyl analog can improve passive permeability while retaining the solubility-enhancing sulfone, offering a more balanced property profile for lead optimization.
- [1] Klen, E. É.; Nikitina, I. L.; Makarova, N. N.; Miftakhova, A. F.; Ivanova, O. A.; Khaliullin, F. A.; Alekhin, E. K. 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharm. Chem. J. 2017, 50, 642-648. View Source
